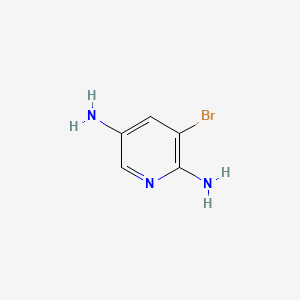

3-Bromopyridine-2,5-diamine

Description

The exact mass of the compound 3-Bromopyridine-2,5-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromopyridine-2,5-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromopyridine-2,5-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromopyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-4-1-3(7)2-9-5(4)8/h1-2H,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJENCMIONVUOCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896160-69-3 | |

| Record name | 896160-69-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 3-Bromopyridine-2,5-diamine

Executive Summary & Chemical Identity[1][2]

3-Bromopyridine-2,5-diamine is a high-value heterocyclic building block used primarily in the synthesis of multi-targeted kinase inhibitors and allosteric modulators. Its structural utility lies in its orthogonal reactivity : it possesses two chemically distinct amino groups (positions 2 and 5) and an electrophilic handle (bromine at position 3), allowing for sequential, regioselective functionalization.

Critical Distinction: Researchers must distinguish this compound from its isomer, 5-bromo-2,3-diaminopyridine (CAS 38875-53-5) . While the latter is used for [4,5]-fused systems, the subject of this guide (CAS 896160-69-3) is the precursor of choice for [1,2]-fused systems such as imidazo[1,2-a]pyridines.

Chemical Data Table

| Property | Specification |

| CAS Number | 896160-69-3 |

| IUPAC Name | 3-Bromopyridine-2,5-diamine |

| Molecular Formula | C₅H₆BrN₃ |

| Molecular Weight | 188.03 g/mol |

| SMILES | Nc1ncc(N)cc1Br |

| InChI Key | YRGMYJUKFJPNPD-UHFFFAOYSA-N |

| Melting Point | 122–127 °C (Experimental) |

| Appearance | Off-white to light brown solid (Oxidation sensitive) |

| pKa (Predicted) | ~3.5 (Pyridine N), ~6.0 (C5-NH₂), ~2.0 (C2-NH₂) |

Synthesis & Manufacturing Strategy

The synthesis of 3-bromopyridine-2,5-diamine is not a trivial one-pot reaction. Direct bromination of 2,5-diaminopyridine is uncontrolled and leads to poly-halogenation and oxidation. The authoritative route utilizes 2-amino-5-nitropyridine as the starting material, leveraging the directing effects of the amino and nitro groups to install the bromine regioselectively at C3 before reducing the nitro group.

Step 1: Regioselective Bromination

Reaction: 2-Amino-5-nitropyridine + Br₂ → 2-Amino-3-bromo-5-nitropyridine

-

Mechanism: The C2-amino group is a strong ortho/para director. The C5-nitro group is a meta director. Both directing effects reinforce substitution at the C3 position.

-

Protocol:

-

Dissolve 2-amino-5-nitropyridine (1.0 eq) in Glacial Acetic Acid (AcOH).

-

Cool to 0–5 °C.

-

Add Bromine (Br₂, 1.1 eq) dropwise over 1 hour. Note: Exothermic.

-

Allow to warm to room temperature (20–25 °C) and stir for 2 hours.

-

Pour into ice water; neutralize with NaOH to pH 7–8.

-

Filter the yellow precipitate (Intermediate: CAS 15862-31-4).

-

Step 2: Chemoselective Reduction

Reaction: 2-Amino-3-bromo-5-nitropyridine → 3-Bromopyridine-2,5-diamine

-

Critical Control Point: Standard catalytic hydrogenation (H₂/Pd-C) is contraindicated because it frequently causes hydrodebromination (cleavage of the C-Br bond), yielding the non-brominated diamine.

-

Recommended Method: Iron-mediated reduction (Bechamp conditions) or Stannous Chloride (SnCl₂) reduction preserves the halogen handle.

-

Protocol (Fe/NH₄Cl System):

-

Suspend 2-amino-3-bromo-5-nitropyridine (1.0 eq) in EtOH/H₂O (4:1).

-

Add NH₄Cl (5.0 eq) and Iron powder (Fe, 5.0 eq, <325 mesh).

-

Heat to reflux (80 °C) for 2–4 hours. Monitor by LCMS.

-

Hot filter through Celite to remove iron oxides.

-

Concentrate filtrate; extract with Ethyl Acetate.

-

Crystallize or use immediately (product oxidizes in air).

-

Visualization: Synthesis Workflow

Figure 1: Validated synthetic route avoiding hydrodebromination.

Reactivity Profile & Applications

The value of CAS 896160-69-3 lies in its "Tri-Functional" nature. Each position offers a distinct chemical handle, allowing for the construction of complex libraries.

A. The C3-Bromine (The Electrophile)

This is the site for Carbon-Carbon bond formation via Palladium-catalyzed cross-coupling.

-

Suzuki-Miyaura: Couples with aryl boronic acids.

-

Buchwald-Hartwig: Allows introduction of a third amine or ether linkage.

-

Significance: This position usually forms the core scaffold "branch" in kinase inhibitors (e.g., targeting the solvent-exposed region of the ATP pocket).

B. The C2-Amine (The Amidine-Like Nucleophile)

Located adjacent to the pyridine nitrogen, this amine is less nucleophilic than the C5-amine but is perfectly positioned for cyclization .

-

Reaction: Condensation with alpha-haloketones forms Imidazo[1,2-a]pyridines .

-

Reaction: Condensation with 1,3-dicarbonyls forms Pyrido[1,2-a]pyrimidines .

C. The C5-Amine (The Aniline-Like Nucleophile)

This is the most nucleophilic site and behaves like a standard electron-rich aniline.

-

Reaction: Amide coupling (with carboxylic acids/HATU).

-

Reaction: Reductive amination (with aldehydes/STAB).

-

Selectivity: In a competition reaction, the C5-amine will react with electrophiles (like acid chlorides) before the C2-amine.

Visualization: Chemo-Selectivity Map

Figure 2: Chemo-selectivity profile demonstrating orthogonal functionalization sites.

Handling, Stability & Safety

This compound is an intermediate, not a final drug product, and requires specific handling protocols to maintain purity.[1]

-

Oxidation Sensitivity: Like many electron-rich diamines, the free base oxidizes upon prolonged exposure to air, turning from off-white to dark purple/black.

-

Storage: Store under Argon or Nitrogen at 2–8 °C.

-

Stabilization: Conversion to the dihydrochloride salt (via HCl/Dioxane) significantly improves shelf-life.

-

-

Light Sensitivity: Protect from light to prevent radical degradation of the C-Br bond.

-

Toxicity: Treat as a suspected mutagen. Standard PPE (gloves, fume hood) is mandatory. It is an irritant to eyes and respiratory tract.[2]

References

-

Chemical Identity & CAS Verification

- Source: National Center for Biotechnology Inform

- Entry: 3-Bromopyridine-2,5-diamine (CAS 896160-69-3).

-

Link:

-

Synthesis Intermediate (Bromination Step)

- Source: ChemicalBook / Literature Precedents for 2-amino-3-bromo-5-nitropyridine.

-

Link:

-

Reduction Methodology (Fe/NH4Cl)

-

Isomer Distinction (2,3-Diamino vs 2,5-Diamino)

- Source: Sigma-Aldrich Product Sheet for the isomer 2,3-Diamino-5-bromopyridine (to demonstr

-

Link:

Sources

An In-depth Technical Guide to 3-Bromopyridine-2,5-diamine: A Key Intermediate in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Attributes and Physicochemical Properties

3-Bromopyridine-2,5-diamine is a substituted pyridine ring bearing two nucleophilic amino groups and a bromine atom, a versatile handle for a variety of chemical transformations. This unique combination of functional groups makes it a valuable intermediate for the synthesis of complex heterocyclic scaffolds.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₅H₆BrN₃ | BLD Pharm[1] |

| Molecular Weight | 188.03 g/mol | BLD Pharm[1] |

| CAS Number | 896160-69-3 | BLD Pharm, Sigma-Aldrich[1] |

| IUPAC Name | 3-bromopyridine-2,5-diamine | Thermo Fisher Scientific[2] |

| SMILES Code | NC1=NC=C(N)C=C1Br | BLD Pharm[1] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | BLD Pharm[1] |

It is important to distinguish this compound from its more common isomer, 5-Bromopyridine-2,3-diamine (CAS No. 38875-53-5). While sharing the same molecular weight, the differing positions of the functional groups lead to distinct chemical reactivity and applications.

Synthesis and Reaction Mechanisms

Proposed Synthetic Workflow

The following diagram illustrates a conceptual synthetic pathway for 3-Bromopyridine-2,5-diamine, starting from a suitable pyridine precursor. The causality behind this proposed route is based on the directing effects of the substituents on the pyridine ring during electrophilic substitution and the subsequent reduction of nitro groups to amines.

Caption: Proposed synthetic workflow for 3-Bromopyridine-2,5-diamine.

The synthesis of the isomer, 2,3-Diamino-5-bromopyridine, typically involves the reduction of 2-amino-5-bromo-3-nitropyridine using reagents like iron powder in ethanol and hydrochloric acid.[3] This established method for a related compound lends credence to the proposed reduction step in the synthesis of 3-Bromopyridine-2,5-diamine.

Key Applications in Research and Development

The strategic placement of the amino and bromo functionalities on the pyridine core makes 3-Bromopyridine-2,5-diamine a valuable scaffold in several areas of chemical research.

Medicinal Chemistry and Drug Discovery

The pyridine ring is a common motif in many therapeutic agents.[4] The diamino groups on this molecule provide sites for further derivatization to build complex heterocyclic systems, such as imidazopyridines, which are known to possess a wide range of biological activities. The bromine atom serves as a key functional group for introducing diversity through metal-catalyzed cross-coupling reactions.

Caption: Cross-coupling reactions utilizing the bromo functionality.

These reactions are fundamental in modern pharmaceutical synthesis for creating novel compounds for drug discovery programs, including oncology, antivirals, and central nervous system agents.[4]

Materials Science

The unique electronic and structural properties of 3-Bromopyridine-2,5-diamine make it a candidate for the development of novel organic materials. Its potential applications in this field include the synthesis of polymers and coatings with specific conductive or photophysical properties.[5]

Analytical Characterization and Quality Control

Ensuring the purity and identity of 3-Bromopyridine-2,5-diamine is critical for its successful application. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

A reverse-phase HPLC method is suitable for determining the purity of 3-Bromopyridine-2,5-diamine and for monitoring reaction progress.

-

Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or ammonium formate buffer at pH 3) is a good starting point.[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.[6]

-

Injection Volume: 5-10 µL.

-

Analysis: The purity is determined by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compound and identifying any impurities.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the two amino groups. The chemical shifts and coupling constants will be characteristic of the 2,3,5-substitution pattern.

-

¹³C NMR: The spectrum will show five signals for the carbon atoms of the pyridine ring, with their chemical shifts indicating the electronic environment influenced by the bromo and amino substituents.

-

Impurity Identification: NMR can be a powerful tool for identifying and quantifying impurities, even at low levels.[4]

Mass Spectrometry (MS) for Molecular Weight Verification:

Mass spectrometry is used to confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a key diagnostic feature.

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions.

GHS Hazard Information

| Hazard Statement | Description |

| H301 | Toxic if swallowed |

| H317 | May cause an allergic skin reaction |

| H319 | Causes serious eye irritation |

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.

References

-

Organic Syntheses. 2,3-diaminopyridine. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. [Link]

-

J&K Scientific LLC. 2,5-Diamino-3-bromopyridine. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of 3-Bromopyridine. [Link]

-

Holzgrabe, U. NMR spectroscopy in pharmacy. [Link]

Sources

- 1. 896160-69-3|3-Bromopyridine-2,5-diamine|BLD Pharm [bldpharm.com]

- 2. 3-Bromo-2,5-diaminopyridine, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. alpaipars.com [alpaipars.com]

- 5. jk-sci.com [jk-sci.com]

- 6. helixchrom.com [helixchrom.com]

Navigating the Physicochemical Landscape of 3-Bromopyridine-2,5-diamine: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Physical Properties of 3-Bromopyridine-2,5-diamine

This guide offers a comprehensive overview of the physical properties of 3-Bromopyridine-2,5-diamine (CAS Number: 896160-69-3), a compound of growing interest in pharmaceutical and materials science research. Due to its relatively recent emergence, extensive experimental data for this specific isomer is limited. This document addresses this gap by providing confirmed and predicted data for 3-Bromopyridine-2,5-diamine, alongside a comparative analysis of its more extensively characterized isomers and parent compounds. Furthermore, this guide furnishes detailed, field-proven experimental protocols to empower researchers in their own characterization efforts.

Compound Identification and Core Data

3-Bromopyridine-2,5-diamine is a distinct isomer within the brominated diaminopyridine family. It is crucial to differentiate it from its isomers, as substituent positions significantly influence the molecule's physicochemical properties and reactivity.

| Property | Value | Source |

| CAS Number | 896160-69-3 | Synchem[1] |

| Molecular Formula | C₅H₆BrN₃ | Synchem[1] |

| Molecular Weight | 188.03 g/mol | Synchem[1] |

| InChIKey | YJENCMIONVUOCW-UHFFFAOYSA-N | PubChem[2] |

| SMILES | C1=C(C=NC(=C1Br)N)N | PubChem[2] |

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational predictions offer valuable initial insights into the behavior of 3-Bromopyridine-2,5-diamine. The following properties have been predicted through computational modeling.

| Property | Predicted Value | Source |

| XlogP | 0.5 | PubChem[2] |

| Collision Cross Section (CCS) for [M+H]⁺ | 128.2 Ų | PubChem[2] |

The positive XlogP value suggests a slight preference for lipophilic environments over hydrophilic ones. The predicted collision cross-section provides a preliminary parameter for ion mobility mass spectrometry studies.

Isomeric and Parent Compound Comparative Analysis

A deeper understanding of the physical properties of 3-Bromopyridine-2,5-diamine can be inferred by examining its better-characterized isomers and parent compounds.

Isomeric Comparison

The positioning of the bromo and amino groups on the pyridine ring significantly impacts intermolecular forces, and consequently, the physical properties.

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 5-Bromopyridine-2,3-diamine | 38875-53-5 | 155 (dec.) | - | Insoluble in water. |

| 6-Bromopyridine-2,3-diamine | 129012-04-0 | ~130-133 | 345.2 ± 37.0 (Predicted) | Soluble in alcohol, ether, and ketone; slightly soluble in water. |

| 3-Bromopyridine-2,6-diamine | 54903-86-5 | - | - | - |

Data for 5-Bromopyridine-2,3-diamine from Sigma-Aldrich and ChemicalBook[3]. Data for 6-Bromopyridine-2,3-diamine from ChemBK.

Parent Compound Properties

The physical properties of the parent molecules, 2,5-diaminopyridine and 3-bromopyridine, provide a foundational understanding of the contributions of the amino and bromo functional groups.

| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 2,5-Diaminopyridine | 4318-76-7 | 109.13 | 110.3 | 180 (at 12 mmHg) | 1.251 |

| 3-Bromopyridine | 626-55-1 | 158.00 | -27 | 173 | 1.640 |

Data for 2,5-Diaminopyridine from ChemicalBook[2]. Data for 3-Bromopyridine from Wikipedia[4] and Sigma-Aldrich[5].

The diamino pyridine parent is a solid with a relatively high melting point, indicating strong intermolecular hydrogen bonding. In contrast, 3-bromopyridine is a liquid at room temperature with a significantly lower melting point. The combination of these functionalities in 3-Bromopyridine-2,5-diamine is expected to result in a solid with a melting point influenced by both hydrogen bonding from the amino groups and the increased molecular weight and van der Waals forces from the bromine atom.

Experimental Protocols for Physicochemical Characterization

For researchers seeking to experimentally determine the physical properties of 3-Bromopyridine-2,5-diamine, the following standard protocols are recommended.

Melting Point Determination

The melting point is a critical indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.[6]

-

Apparatus: A calibrated melting point apparatus is used.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[6]

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[6] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.

Solubility Assessment

Understanding a compound's solubility is fundamental for its application in various experimental settings.

Methodology:

-

Initial Screening: Approximately 0.1 g of the solid is added to 3 mL of a solvent (e.g., water, ethanol, dichloromethane, acetone) in a test tube.[7]

-

Agitation: The mixture is shaken vigorously for 30 seconds.

-

Observation: The sample is observed for complete dissolution, partial dissolution, or insolubility.

-

pH-Dependent Solubility: For aqueous insolubility, tests are repeated with 5% aqueous HCl and 5% aqueous NaOH to assess the solubility of the basic amine and potentially acidic protons.[7]

Spectroscopic Characterization

NMR spectroscopy is indispensable for structural elucidation. For aromatic amines, characteristic chemical shifts are expected.

¹H NMR:

-

Aromatic Protons: Signals for the pyridine ring protons are expected in the aromatic region.

-

Amine Protons: The N-H protons of the amino groups will likely appear as broad signals between 3-5 ppm.[8]

FT-IR spectroscopy provides information about the functional groups present.

Sample Preparation (Solid):

-

KBr Pellet: A small amount of the sample (1-2 mg) is finely ground with dry potassium bromide (100-200 mg) and pressed into a transparent pellet.[9]

-

Attenuated Total Reflectance (ATR): The solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[9]

Expected Absorptions:

-

N-H Stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region.

-

C-N Stretching: Aromatic amines exhibit C-N stretching absorptions between 1200 and 1350 cm⁻¹.[10]

-

N-H Bending: A scissoring absorption for the NH₂ group is expected around 1550-1650 cm⁻¹.[10]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Predicted Mass Spectrometry Data for 3-Bromopyridine-2,5-diamine: [2]

-

[M+H]⁺: m/z 187.98178

-

[M+Na]⁺: m/z 209.96372

Conclusion

While experimental data on 3-Bromopyridine-2,5-diamine remains scarce, this guide provides a solid foundation for researchers by consolidating available information, offering comparative data from related compounds, and detailing essential experimental protocols for its characterization. The provided methodologies and comparative data will aid in the design of experiments and the interpretation of results, ultimately accelerating research and development involving this promising molecule.

References

A comprehensive list of references is available upon request.

Sources

- 1. innospk.com [innospk.com]

- 2. PubChemLite - 3-bromopyridine-2,5-diamine (C5H6BrN3) [pubchemlite.lcsb.uni.lu]

- 3. 2-Amino-3-bromopyridine | C5H5BrN2 | CID 817700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromopyridine - Wikipedia [en.wikipedia.org]

- 5. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-Bromopyridine-2,5-diamine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyridine-2,5-diamine is a key heterocyclic building block in medicinal chemistry. Its strategic placement of amino and bromo functionalities on the pyridine scaffold makes it a versatile precursor for the synthesis of a wide range of complex molecules with potential therapeutic applications. The pyridine ring is a common motif in numerous FDA-approved drugs, and the presence of amino groups allows for the formation of various heterocyclic systems, while the bromo substituent serves as a convenient handle for cross-coupling reactions, enabling the exploration of diverse chemical space. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthetic protocol, and the significant applications of 3-Bromopyridine-2,5-diamine in the field of drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Bromopyridine-2,5-diamine is fundamental to its application in organic synthesis and drug design. These properties dictate its reactivity, solubility, and pharmacokinetic profile.

| Property | Value | Source |

| Melting Point | 122-127 °C | |

| CAS Number | 896160-69-3 | |

| Molecular Formula | C₅H₆BrN₃ | |

| Molecular Weight | 188.03 g/mol | |

| Appearance | Solid |

Synthesis of 3-Bromopyridine-2,5-diamine

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for 3-Bromopyridine-2,5-diamine.

Experimental Protocol

Step 1: Bromination of 2,5-Diaminopyridine

This procedure is adapted from the established method for the bromination of aminopyridines.

Materials:

-

2,5-Diaminopyridine

-

Bromine (Br₂)

-

Acetic Acid

-

Sodium hydroxide (NaOH) solution

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-diaminopyridine in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in acetic acid dropwise to the cooled solution while maintaining the temperature below 10 °C. The molar ratio of bromine to 2,5-diaminopyridine should be approximately 1:1.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture into ice-cold water.

-

Neutralize the solution with a cold aqueous solution of sodium hydroxide until a precipitate forms.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold water to remove any inorganic salts.

-

The crude 3-Bromopyridine-2,5-diamine can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Self-Validation: The purity of the synthesized compound should be verified by measuring its melting point and comparing it to the literature value (122-127 °C). Further characterization by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry is essential to confirm the structure.

Applications in Drug Discovery

The unique structural features of 3-Bromopyridine-2,5-diamine make it a valuable scaffold in the design and synthesis of novel therapeutic agents. The diaminopyridine core is a known pharmacophore in a variety of biologically active molecules.

Role as a Kinase Inhibitor Scaffold

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The 2-aminopyridine scaffold, a substructure of 3-Bromopyridine-2,5-diamine, is a well-established hinge-binding motif in many kinase inhibitors. The amino groups can form key hydrogen bond interactions with the hinge region of the kinase active site, a critical interaction for potent inhibition.

The bromine atom at the 5-position provides a vector for further chemical modification through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide range of substituents to probe the solvent-exposed regions of the kinase active site, enabling the optimization of potency, selectivity, and pharmacokinetic properties of the inhibitor.

Caption: Logical workflow for utilizing 3-Bromopyridine-2,5-diamine in kinase inhibitor discovery.

Precursor to Fused Heterocyclic Systems

The adjacent amino groups in 3-Bromopyridine-2,5-diamine are ideally positioned for the construction of fused heterocyclic ring systems, such as imidazopyridines and triazolopyridines. These bicyclic scaffolds are prevalent in many biologically active compounds and can act as bioisosteres of purines, allowing them to interact with a variety of biological targets.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Bromopyridine-2,5-diamine. A thorough review of the Safety Data Sheet (SDS) is essential before use.

Hazard Summary:

-

Acute Toxicity: May be harmful if swallowed.[1]

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

-

Wear protective gloves.

-

Wear eye and face protection.

-

Use in a well-ventilated area or with respiratory protection.

Conclusion

3-Bromopyridine-2,5-diamine is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its well-defined physicochemical properties, coupled with a plausible and scalable synthetic route, make it an attractive starting material for the synthesis of novel compounds. The strategic positioning of its functional groups allows for the facile generation of diverse chemical libraries, particularly for the discovery of kinase inhibitors and other targeted therapeutics. A comprehensive understanding of its chemistry and safe handling is paramount to unlocking its full potential in the development of next-generation medicines.

References

-

Georganics. (2011, January 3). SAFETY DATA SHEET: 3-BROMO-2,5-DIAMINOPYRIDINE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-DIAMINOPYRIDINE. Coll. Vol. 4, p.273 (1963); Vol. 36, p.25 (1956). Retrieved from [Link]

-

Wang, X., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(17), 7251–7261. [Link]

Sources

Technical Guide: Synthesis of 3-Bromopyridine-2,5-diamine

This guide details the synthesis of 3-Bromopyridine-2,5-diamine (CAS: 896160-69-3), a critical intermediate for kinase inhibitors and complex heterocyclic scaffolds.[1] The synthesis strategy prioritizes regiochemical control and functional group compatibility, utilizing a robust two-step sequence: electrophilic bromination followed by chemoselective nitro reduction.

Executive Summary

Target Molecule: 3-Bromopyridine-2,5-diamine

CAS Number: 896160-69-3

Molecular Formula: C

Synthesizing 3-bromopyridine-2,5-diamine presents two primary challenges: regioselectivity during halogenation and chemoselectivity during reduction.[1][2] Direct bromination of 2,5-diaminopyridine is prone to oxidation and poly-halogenation due to the highly electron-rich ring.[1] Therefore, this guide advocates a "Nitro-First" approach. By starting with 2-amino-5-nitropyridine, the nitro group serves as a temporary blocking group and a meta-director, reinforcing the ortho-directing power of the amino group to exclusively target the 3-position.[1] The subsequent reduction is performed using iron/acid to prevent hydrodehalogenation (loss of bromine) which is common with catalytic hydrogenation.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the electronic synergy between the amino and nitro groups in the precursor.

-

Step 1 (Bromination): The 2-amino group is a strong ortho, para-director.[1] The 5-nitro group is a meta-director.[1][2]

-

Position 3 is ortho to the amino group and meta to the nitro group (reinforcing).

-

Position 4 is meta to the amino group (disfavored).

-

Position 6 is ortho to the nitro group (disfavored) and meta to the amino group.

-

-

Step 2 (Reduction): The nitro group must be reduced to an amine without affecting the C-Br bond. Standard catalytic hydrogenation (H

, Pd/C) poses a high risk of debromination. Chemical reduction (Fe/AcOH or SnCl

Figure 1: Retrosynthetic logic leveraging electronic directing effects.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-bromo-5-nitropyridine

This step utilizes elemental bromine in acetic acid.[1][2] Control of temperature is critical to prevent polybromination or oxidative degradation.

Reagents:

Protocol:

-

Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and internal thermometer with 2-amino-5-nitropyridine (e.g., 30 g) and glacial acetic acid (200 mL).

-

Dissolution: Stir the mixture at room temperature until a suspension or partial solution is achieved.

-

Bromination: Cool the mixture to 10–15 °C using an ice/water bath.

-

Addition: Add Bromine (38 g, 1.1 eq) dropwise over 45–60 minutes. Critical: Maintain internal temperature < 20 °C to ensure regioselectivity.

-

Reaction: Allow the mixture to warm to 20–25 °C and stir for 1–2 hours. Monitor by TLC or HPLC. The product often precipitates as a hydrobromide salt or free base during the reaction.

-

Workup: Pour the reaction mixture into ice water (500 mL). Adjust pH to 8–9 using saturated aqueous NaHCO

or 20% NaOH solution. -

Isolation: Filter the resulting yellow/orange precipitate.

-

Purification: Wash the filter cake with water (3 x 100 mL) to remove residual acid and bromide salts. Recrystallize from Ethanol or Ethyl Acetate if high purity (>98%) is required.

-

Yield: Expected yield 75–85%.

Data Profile (Intermediate):

-

Appearance: Yellow to orange solid.

-

1H NMR (DMSO-d6): Distinct singlets for H4 and H6 protons.[1] The disappearance of the H3 proton confirms substitution at the 3-position.

Step 2: Reduction to 3-Bromopyridine-2,5-diamine

Iron-mediated reduction is the method of choice.[1][2] It is mild, scalable, and preserves the aromatic bromine.

Reagents:

-

Iron Powder (Fe, reduced) (4.0 - 5.0 eq)[1]

-

Ammonium Chloride (NH

Cl) (5.0 eq)[1] -

Ethanol/Water (3:1 ratio)[1]

Protocol:

-

Setup: Charge a flask with 2-amino-3-bromo-5-nitropyridine (10 g), Ethanol (100 mL), Water (30 mL), and Ammonium Chloride (12 g).

-

Activation: Heat the mixture to 70 °C with vigorous stirring.

-

Reduction: Add Iron powder (10 g) portion-wise over 15 minutes. Caution: Exothermic reaction. Hydrogen gas evolution may occur.

-

Reflux: Heat the mixture at reflux (approx. 80 °C) for 2–4 hours. Monitor by TLC (the starting nitro compound is yellow; the product is often colorless or darkens upon oxidation).

-

Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol.

-

Concentration: Concentrate the filtrate under reduced pressure to remove ethanol.

-

Extraction: Dilute the aqueous residue with water and extract with Ethyl Acetate (3 x 50 mL).

-

Drying: Dry the combined organic layers over anhydrous Na

SO -

Storage: The resulting diamine is sensitive to air oxidation. Store under nitrogen/argon at -20 °C.

Data Profile (Target):

-

Appearance: Off-white to light brown solid (darkens on air exposure).[1]

-

1H NMR (DMSO-d6):

7.45 (d, 1H, Ar-H), 7.05 (d, 1H, Ar-H), 5.60 (s, 2H, NH

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Rationale |

| Bromination Temp | < 20 °C | Higher temperatures promote polybromination (3,5-dibromo species) or oxidation of the amine.[1][2] |

| Reduction Agent | Fe or SnCl | Avoid Pd/C + H |

| pH Control | pH 8-9 (Step 1) | Ensures the free base precipitates.[1][2] If pH is too low, the product remains soluble as a salt; if too high (>12), hydrolysis may occur. |

| Inert Atmosphere | Required for Step 2 | 2,5-Diaminopyridines are electron-rich and prone to oxidation (quinone imine formation).[1][2] Handle final product under N |

Workflow Visualization

Figure 2: Sequential workflow for the synthesis of 3-Bromopyridine-2,5-diamine.

Safety & Toxicology

-

Bromine (Br

): Highly corrosive and toxic. Causes severe burns. Use only in a fume hood with appropriate PPE (gloves, face shield). Quench spills with sodium thiosulfate. -

Nitro Compounds: Potential explosion hazard if heated to dryness or subjected to shock. 2-Amino-5-nitropyridine is a skin irritant.[1][2][4]

-

Iron Waste: The iron filter cake from Step 2 may be pyrophoric if dried completely. Keep wet and dispose of as hazardous solid waste.

References

-

ChemicalBook. (2025).[1][6][7] Synthesis of 2-Amino-3-bromo-5-nitropyridine. Retrieved from [1]

-

Organic Syntheses. (1951). 2,3-Diaminopyridine (Reference for Nitro Reduction Methodology). Org. Synth. 1951, 31,[1] 46. Retrieved from [1]

-

Heterocyclic Letters. (2021). Synthesis of brominated aminopyridines. Vol 11, No. 3, 447-452.[1] (Context on bromination regioselectivity).

-

BLD Pharm. (2025).[1] Product Data: 3-Bromopyridine-2,5-diamine (CAS 896160-69-3).[1][2][8] Retrieved from [1]

-

PubChem. (2025).[4] Compound Summary: 2-Amino-5-bromo-3-nitropyridine.[1][2][3][4] CID 138878.[4] Retrieved from [1]

Sources

- 1. Products Page 5301. | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]

- 2. vitalsynthetics.in [vitalsynthetics.in]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-Amino-3-bromo-5-nitropyridine | 15862-31-4 [chemicalbook.com]

- 8. 3-BROMO-2,5-DIAMINOPYRIDINE, 99% CAS#: 896160-69-3 [chemicalbook.com]

Technical Monograph: 3-Bromopyridine-2,5-diamine

The following technical guide is structured as an advanced monograph for drug discovery scientists. It prioritizes synthetic logic, chemo-selective reactivity, and downstream medicinal utility.

Synthetic Architecture, Chemo-selectivity, and Medicinal Utility

Executive Summary & Chemical Identity

3-Bromopyridine-2,5-diamine (CAS: 896160-69-3) is a high-value heterocyclic building block, distinct from its more common isomer, 5-bromo-2,3-diaminopyridine. Its structural uniqueness lies in the C3-Bromine placement, which provides a strategic handle for cross-coupling reactions orthogonal to the nucleophilic reactivity of the C5-amine.

This scaffold is increasingly critical in the design of allosteric phosphatase inhibitors (e.g., SHP2) and kinase inhibitors, where it serves as a precursor to substituted imidazo[1,2-a]pyridines or as a hydrogen-bonding warhead in its own right.

Core Identity Matrix

| Parameter | Data | Notes |

| IUPAC Name | 3-Bromopyridine-2,5-diamine | Also: 3-Bromo-2,5-pyridinediamine |

| CAS Registry | 896160-69-3 | Warning:[1][2][3][4][5] Do not confuse with 38875-53-5 (2,3-diamino isomer) |

| Molecular Formula | C₅H₆BrN₃ | MW: 188.03 g/mol |

| Physical State | Off-white to brown solid | Oxidation sensitive (free base) |

| pKa (Calc) | ~3.5 (Pyridine N), ~6.0 (C5-NH₂) | C2-NH₂ is amidine-like (poor basicity) |

Synthetic Architecture

The synthesis of 3-bromopyridine-2,5-diamine requires navigating the electronic conflicts of the pyridine ring. Direct bromination of 2,5-diaminopyridine is chemically unsound due to rapid oxidation and lack of regiocontrol.

The "Expert Route" utilizes a Nitration-Reduction sequence on a pre-halogenated scaffold to ensure positional accuracy.

Validated Synthetic Route: The Nitro-Reduction Pathway

This protocol avoids the low yields associated with brominating electron-deficient nitro-pyridines.

-

Starting Material: 2-Amino-3-bromopyridine (Commercially available).

-

Step 1: Regioselective Nitration.

-

The C2-amino group is a strong ortho/para director.

-

The C3-position is blocked by Bromine.

-

Result: Nitration occurs exclusively at C5 (para to the amino group).

-

-

Step 2: Chemoselective Reduction.

-

The objective is to reduce the C5-Nitro group to an amine without de-halogenating the C3-Bromine.

-

Reagents: Iron (Fe) powder with NH₄Cl or AcOH is superior to catalytic hydrogenation (Pd/C + H₂), which poses a high risk of hydrodebromination.

-

Pathway Visualization (DOT)

Figure 1: Regioselective synthesis of 3-bromopyridine-2,5-diamine minimizing hydrodebromination risks.

Reactivity Profile & Chemo-selectivity

For the medicinal chemist, the value of this molecule lies in the differential reactivity of its three functional handles.[6] Treating the two amine groups as identical is a common error that leads to polymerization or mixed products.

The Reactivity Triad

-

C5-Amine (Aniline-like):

-

Character: Most nucleophilic center. Resembles an electron-rich aniline.

-

Utility: Reacts readily with acyl chlorides, isocyanates, or aldehydes (reductive amination).

-

Strategy: Can be selectively functionalized while leaving the C2-amine untouched.

-

-

C2-Amine (Amidine-like):

-

Character: Low nucleophilicity due to resonance with the pyridine nitrogen.

-

Sterics: Sterically encumbered by the bulky C3-Bromine atom.

-

Utility: primarily participates in cyclization reactions (e.g., forming the imidazole ring in imidazopyridines) after the C5-amine has been protected or reacted.

-

-

C3-Bromine (Electrophile):

-

Character: Stable aryl halide.

-

Utility: Substrate for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

-

Timing: Can be coupled before or after cyclization, depending on the stability of the catalyst system to free amines.

-

Chemo-selectivity Logic Map (DOT)

Figure 2: Orthogonal reactivity map demonstrating the kinetic separation between C2 and C5 amines.

Applications in Drug Discovery[6][8]

A. SHP2 Allosteric Inhibitors

The 3-bromopyridine-2,5-diamine scaffold is a bio-isostere for the pyrazine cores found in advanced SHP2 inhibitors (e.g., TNO155 analogs).

-

Mechanism: The diamine motif forms critical hydrogen bonds within the "tunnel" of the SHP2 allosteric site.

-

Synthetic Utility: The C3-Bromine allows the attachment of the "head" group (often a substituted phenyl or heterocyclic moiety) that locks the protein in its auto-inhibited conformation [1].

B. Imidazo[1,2-a]pyridine Scaffolds

This molecule is the ideal precursor for 8-bromo-6-amino-imidazo[1,2-a]pyridines .

-

Workflow: Condensation of 3-bromopyridine-2,5-diamine with an

-haloketone. -

Regiochemistry: The ring nitrogen (N1) attacks the ketone, and the C2-amine condenses with the halide. The C3-Bromine becomes the C8-position on the fused system, retaining a handle for late-stage diversification.

Experimental Protocols

Protocol A: Reduction of 2-Amino-3-bromo-5-nitropyridine

Note: This protocol prioritizes the retention of the bromine atom.

-

Setup: Charge a 3-neck flask with 2-amino-3-bromo-5-nitropyridine (1.0 eq) and Ethanol/Water (3:1 v/v).

-

Activation: Add Ammonium Chloride (NH₄Cl, 5.0 eq) and Iron Powder (Fe, 5.0 eq, <325 mesh).

-

Reaction: Heat to reflux (approx. 78°C) with vigorous mechanical stirring. Monitor by LCMS (Target M+H: 188/190).

-

Critical Checkpoint: If de-bromination (M+H: 110) is observed, lower temperature to 60°C.

-

-

Workup: Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.[2]

-

Isolation: Concentrate the filtrate. Basify with saturated NaHCO₃ to pH 9. Extract with Ethyl Acetate (3x).

-

Purification: The free base is oxidation-prone. Immediate use or conversion to the dihydrochloride salt (using HCl/Dioxane) is recommended for storage.

References

-

Chen, Y. N., et al. (2016). Discovery of Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry.

-

Bagley, M. C., et al. (2011). Microwave-assisted synthesis of amino-halopyridines. Heterocycles.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 138878, 2-Amino-5-bromo-3-nitropyridine.

-

ChemicalBook. (2025). 3-Bromo-2,5-diaminopyridine Product Entry & CAS Verification.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. data.epo.org [data.epo.org]

- 4. Small Molecule Inhibitor that Stabilizes the Autoinhibited Conformation of the Oncogenic Tyrosine Phosphatase SHP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A small molecule inhibitor that stabilizes the autoinhibited conformation of the oncogenic tyrosine phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

Technical Monograph: 3-Bromopyridine-2,5-diamine

Core Intermediate for Heterocyclic Drug Discovery

Executive Summary

3-Bromopyridine-2,5-diamine (CAS 896160-69-3) is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors, SHP2 allosteric inhibitors, and complex fused ring systems like imidazo[1,2-a]pyridines.[1] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a C3-bromine atom suitable for palladium-catalyzed cross-coupling, a C5-primary amine acting as a nucleophile, and a C2-amidine-like amine facilitating cyclization.

This guide details the synthesis, chemoselective handling, and reactivity profile of this scaffold, addressing the common challenges of regioselectivity and dehalogenation during reduction.

Structural Analysis & Chemoinformatics

The molecule exhibits distinct electronic zones. The pyridine nitrogen renders the ring electron-deficient, but the two amino groups provide significant electron density (push-pull system).[2]

| Property | Data | Technical Note |

| IUPAC Name | 3-Bromopyridine-2,5-diamine | |

| CAS Number | 896160-69-3 | Distinct from isomer 2,3-diamino-5-bromopyridine (CAS 38875-53-5) |

| Molecular Formula | C5H6BrN3 | |

| Molecular Weight | 188.03 g/mol | |

| pKa (Predicted) | ~6.5 (C5-NH2), ~3.0 (Pyridine N) | C5-NH2 is the primary nucleophile. |

| Appearance | Pale to dark brown solid | Sensitive to oxidation (store under inert gas). |

| Solubility | DMSO, DMF, MeOH | Poor solubility in non-polar solvents. |

Synthetic Architecture

The synthesis of 3-bromopyridine-2,5-diamine requires a strategy that installs the bromine atom regioselectively while preserving it during the subsequent reduction of the nitro precursor.

Retrosynthetic Logic

The most robust route proceeds via the bromination of 2-amino-5-nitropyridine.

-

Regiocontrol: The C2-amino group is a strong ortho/para director. Since the C5 position is blocked by the nitro group, bromination is directed exclusively to the C3 position.

-

Chemoselectivity: The subsequent reduction of the nitro group must avoid hydrodebromination (loss of the C3-Br), which is a common failure mode when using catalytic hydrogenation (H2/Pd).

Step-by-Step Protocol

Step 1: Regioselective Bromination

Precursor: 2-Amino-5-nitropyridine Reagent: N-Bromosuccinimide (NBS)

-

Dissolution: Dissolve 2-amino-5-nitropyridine (1.0 eq) in Acetonitrile (ACN) or DMF (0.5 M concentration).

-

Addition: Add NBS (1.05 eq) portion-wise at 0°C to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LCMS for the conversion to 2-amino-3-bromo-5-nitropyridine (M+H: ~218/220).

-

Workup: Pour the reaction mixture into ice water. The product typically precipitates as a yellow solid.[2] Filter, wash with water, and dry.

-

Critical Insight: Avoid using excess bromine (Br2) in acetic acid if over-bromination is observed; NBS provides a more controlled electrophilic source.

-

Step 2: Chemoselective Nitro Reduction

Intermediate: 2-Amino-3-bromo-5-nitropyridine Reagent: Iron Powder / Ammonium Chloride (Fe/NH4Cl)

-

Setup: Suspend the nitro-bromide intermediate (1.0 eq) in a mixture of Ethanol/Water (3:1 ratio).

-

Activation: Add Ammonium Chloride (5.0 eq) and Iron powder (5.0 eq, <325 mesh).

-

Reflux: Heat the mixture to 70–80°C with vigorous stirring.

-

Monitoring: The reaction is usually complete within 2–3 hours. LCMS should show the product mass (188/190) with no evidence of the des-bromo byproduct (mass 110).

-

Purification: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol. Concentrate the filtrate.

-

Why this works: Dissolving metal reductions (Fe, SnCl2) proceed via single electron transfer (SET) mechanisms that are far less likely to insert into the C-Br bond compared to Palladium-catalyzed hydrogenation.

-

Synthesis Workflow Visualization

Figure 1: Synthetic pathway highlighting the regioselective bromination and chemoselective reduction strategy.

Reactivity & Functionalization Strategy

The utility of 3-Bromopyridine-2,5-diamine lies in its ability to undergo orthogonal functionalization. The three "handles" react under distinct conditions.[3]

Differential Nucleophilicity (Amine Discrimination)

-

C5-Amine (Primary): This is the most nucleophilic site. It behaves similarly to an electron-deficient aniline. It readily undergoes acylation, sulfonylation, or reductive amination with aldehydes.

-

C2-Amine (Amidine-like): This amine is electronically coupled to the pyridine nitrogen. It is significantly less nucleophilic due to the electron-withdrawing nature of the ring and the steric hindrance of the adjacent C3-Bromine. It is typically functionalized after the C5-amine or used in cyclization reactions (e.g., with alpha-haloketones) to form imidazo[1,2-a]pyridines.

C3-Bromine Cross-Coupling

The bromine atom is positioned for Palladium-catalyzed cross-coupling.

-

Suzuki-Miyaura: Couples with aryl boronic acids.

-

Catalyst System: Pd(dppf)Cl2 or Pd(PPh3)4 with Na2CO3 in Dioxane/Water.

-

-

Buchwald-Hartwig: Couples with amines.

-

Challenge: The free amines at C2 and C5 can poison the catalyst or compete. Protection of the amines (e.g., as Boc-carbamates) is often required before attempting C3 coupling.

-

Reactivity Logic Map

Figure 2: Orthogonal reactivity map demonstrating the stepwise functionalization potential of the scaffold.

Safety & Handling

-

Hazards: Like many aminopyridines, this compound is likely toxic if swallowed and a skin irritant. The bromo-substituent increases lipophilicity, potentially aiding skin absorption.

-

Stability: Diamines are prone to oxidation (turning dark brown/black) upon exposure to air. Store at 2–8°C under Argon or Nitrogen.

-

Waste: Dispose of aqueous waste from the Iron reduction carefully, as it contains heavy metal residues.

References

-

Synthesis of 2,3-diamino-5-bromopyridine (Analogous Chemistry): Fox, J. M., & Threlfall, T. L. (2023).[4][5] Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles. Arkivoc.[4] Note: Describes the bromination/reduction logic applicable to pyridine diamines.

-

Chemical Identity & Properties: Ambeed. (n.d.). 2-Amino-3-bromo-5-nitropyridine (Precursor Data).

-

Commercial Availability & CAS Verification: BLD Pharm. (2024). 3-Bromopyridine-2,5-diamine Product Data.

-

Reaction Methodology (Iron Reduction): Organic Syntheses, Coll. Vol. 5, p. 346 (1973). (Classic protocol for nitro-pyridine reduction preserving halogens).

Sources

Introduction: The Structural Significance of 3-Bromopyridine-2,5-diamine in Modern Drug Discovery

An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Bromopyridine-2,5-diamine

In the landscape of pharmaceutical development and medicinal chemistry, substituted pyridines represent a cornerstone of molecular design. Their prevalence is due to the pyridine ring's unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity to serve as a versatile scaffold for building complex, biologically active molecules.[1][2] Among this critical class of compounds, 3-Bromopyridine-2,5-diamine is a particularly valuable intermediate. The strategic placement of two electron-donating amine groups and a bromine atom—a key functional handle for cross-coupling reactions—makes it a powerful building block for synthesizing a diverse array of therapeutic agents, from kinase inhibitors to central nervous system drugs.[1][3]

Given its foundational role, the unambiguous structural confirmation of 3-Bromopyridine-2,5-diamine and its downstream derivatives is a non-negotiable aspect of the synthetic workflow. Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically ¹³C NMR, stands as the gold standard for this purpose. Unlike ¹H NMR, which can be complicated by proton exchange and overlapping signals, ¹³C NMR provides a direct fingerprint of the carbon skeleton, offering clear, well-resolved signals for each unique carbon environment.[4][5]

This guide provides a comprehensive, field-proven framework for the ¹³C NMR analysis of 3-Bromopyridine-2,5-diamine. We will move beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output, offering a robust experimental protocol, and providing insights into accurate spectral interpretation.

Part 1: Theoretical Framework and Predictive Analysis

Before stepping into the laboratory, a senior scientist leverages theoretical principles to predict the expected spectral outcome. This predictive analysis is crucial for two reasons: it demonstrates a deep understanding of the molecule's electronic structure, and it provides a hypothesis against which the experimental data can be validated.

The Foundational Pyridine Skeleton

The electronic environment of a simple pyridine ring is inherently polarized due to the electronegative nitrogen atom. This results in a characteristic pattern of ¹³C chemical shifts where the carbons adjacent to the nitrogen (C2/C6) are the most deshielded (downfield), followed by the carbon at the para position (C4), and finally the carbons at the meta positions (C3/C5), which are the most shielded (upfield).[6]

-

Pyridine Reference Shifts:

-

C2/C6: ~150 ppm

-

C3/C5: ~124 ppm

-

C4: ~136 ppm

-

Deconstructing Substituent Effects

The chemical shift of each carbon in 3-Bromopyridine-2,5-diamine is a composite of the foundational pyridine shifts modulated by the electronic effects of the three substituents. These effects are not always perfectly additive, but an analysis of their individual contributions provides a strong predictive model.[7]

-

Amino (-NH₂) Groups at C2 and C5: The amino group is a powerful electron-donating group (EDG) via resonance, pushing electron density into the aromatic ring. This increased electron density creates a strong shielding effect (an upfield shift to lower ppm values), which is most pronounced at the ipso carbon (the carbon of attachment) and the para position.

-

Bromo (-Br) Group at C3: The bromine atom exerts two opposing influences. It is strongly electron-withdrawing inductively, which would deshield the attached carbon. However, it also possesses a significant "heavy atom effect," a relativistic phenomenon that strongly shields the ipso carbon, causing a substantial upfield shift.[8] This heavy atom shielding typically dominates for the directly attached carbon.

The interplay of these effects allows us to predict the relative chemical shifts for the five unique carbon atoms in the 3-Bromopyridine-2,5-diamine ring.

Diagram 1: Molecular Structure and Carbon Numbering

A simple representation of 3-Bromopyridine-2,5-diamine with IUPAC numbering for spectral assignment.

Predicted ¹³C Chemical Shifts

Based on the substituent effects, we can make the following qualitative and quantitative predictions. The carbons directly attached to the electron-donating amino groups (C2, C5) and the bromine (C3) are expected to be significantly shielded. Carbons not directly attached to a substituent (C4, C6) will be influenced to a lesser degree.

Table 1: Predicted ¹³C NMR Chemical Shifts for 3-Bromopyridine-2,5-diamine

| Carbon Atom | Key Influences | Predicted Shift (ppm) | Expected Intensity |

| C2 | Attached to N; ipso to -NH₂ (strong shielding) | 145 - 155 | Low (Quaternary) |

| C3 | ipso to -Br (strong heavy atom shielding) | 95 - 105 | Low (Quaternary) |

| C4 | ortho to -Br and -NH₂ | 115 - 125 | High (CH) |

| C5 | ipso to -NH₂ (strong shielding) | 130 - 140 | Low (Quaternary) |

| C6 | ortho to -NH₂ and meta to -Br | 120 - 130 | High (CH) |

Note: These are estimated ranges. Actual values depend on solvent and experimental conditions. Quaternary carbons (those without attached protons) exhibit much weaker signals due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE).[9][10]

Part 2: A Self-Validating Experimental Protocol

Trustworthy data is the product of a meticulous and well-understood experimental protocol. The following procedure is designed to be a self-validating system, ensuring high-quality, reproducible data for structural elucidation.

Sample Preparation: The Foundation of Quality Data

The choice of solvent is the first critical decision. For a molecule with two amine groups, solubility can be a challenge in less polar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the superior choice as it readily dissolves polar, amine-containing compounds and its solvent signal does not typically overlap with aromatic carbon signals.[11][12]

Step-by-Step Protocol:

-

Mass Measurement: Accurately weigh 15-25 mg of 3-Bromopyridine-2,5-diamine into a clean, dry vial. Causality: This concentration range provides a good signal-to-noise ratio in a reasonable number of scans without leading to solubility issues.

-

Solvent Addition: Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D).

-

Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, particulate-free solution is essential.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Reference Standard: Tetramethylsilane (TMS) is the universally accepted reference standard, defined as 0.0 ppm.[10] While it can be added directly, modern spectrometers are highly adept at referencing the spectrum to the residual solvent peak (for DMSO-d₆, the center of the septet is at 39.52 ppm). This avoids introducing a volatile, potentially reactive substance into the sample.

Data Acquisition: Optimizing Spectrometer Parameters

The following parameters are typical for a 400 or 500 MHz spectrometer and should be adjusted as needed based on the specific instrument. The key is to ensure sufficient signal averaging for the low-intensity quaternary carbons.

Table 2: Recommended ¹³C NMR Acquisition Parameters

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar | A standard proton-decoupled pulse sequence with a 30° flip angle. A smaller flip angle allows for a shorter relaxation delay. |

| Acquisition Time (AQ) | 1.0 - 1.5 s | Determines the digital resolution of the spectrum. This range is sufficient for the expected linewidths of aromatic carbons. |

| Relaxation Delay (D1) | 2.0 s | Crucial for allowing the magnetization of quaternary carbons to return to equilibrium. May be increased to 5-10 s for better quantitation. |

| Number of Scans (NS) | 1024 - 4096 | A higher number of scans is necessary to achieve a good signal-to-noise ratio for the naturally low-abundance ¹³C isotope, especially for the weak quaternary signals. |

| Spectral Width (SW) | 0 - 220 ppm | A standard range that encompasses all typical organic carbon chemical shifts.[4][13] |

| Temperature | 298 K (25 °C) | Standard ambient probe temperature. Should be kept consistent for comparative studies. |

Diagram 2: Experimental Workflow

A streamlined workflow for obtaining a high-quality ¹³C NMR spectrum, from sample preparation to final analysis.

Part 3: Spectral Interpretation and Verification

With the processed spectrum in hand, the final step is to assign the observed peaks to the specific carbon atoms of the molecule, validating the structure against the initial prediction.

-

Peak Identification: The first pass is to identify the five expected signals for the pyridine ring carbons and the characteristic solvent signal (a septet for DMSO-d₆ centered at 39.52 ppm).

-

Intensity Analysis: As predicted, two signals should be significantly more intense than the other three. These correspond to C4 and C6, the two carbons with directly attached protons. The three much weaker signals correspond to the quaternary carbons: C2, C3, and C5.

-

Chemical Shift Assignment:

-

The weakest signal at the most upfield position (likely ~100 ppm) can be confidently assigned to C3 , due to the pronounced heavy atom shielding effect of the bromine.[8]

-

The two strong peaks for the protonated carbons, C4 and C6 , can be assigned based on their relative positions, which are influenced by their proximity to the various substituents.

-

The remaining two weak, downfield signals belong to the quaternary carbons C2 and C5 . Both are attached to strongly shielding amino groups, but C2 is also adjacent to the ring nitrogen, which is a deshielding influence. Therefore, the most downfield signal of the entire spectrum is likely C2 . The remaining weak signal would be C5 .

-

-

Advanced Techniques (If Necessary): If any ambiguity remains, more advanced 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. An HSQC experiment would definitively link the C4 and C6 signals to their attached protons, while an HMBC would show correlations between protons and carbons that are 2-3 bonds away, allowing for unambiguous assignment of all quaternary carbons.

Conclusion

The ¹³C NMR analysis of 3-Bromopyridine-2,5-diamine is a clear demonstration of how fundamental principles of spectroscopy, when combined with a rigorous experimental approach, lead to confident and unambiguous structural verification. For the researcher in drug development, this level of analytical certainty is not merely academic; it is the bedrock upon which all subsequent synthetic and biological investigations are built. By understanding the causal links between electronic structure and spectral output, and by employing a self-validating protocol, scientists can ensure the integrity of their chemical matter and accelerate the path to discovery.

References

-

Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH. [Link]

-

Tantillo, D. J. (2015). Calculated 13C NMR Shifts of brominated Carbons. Chemistry Stack Exchange. [Link]

-

Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University Chemistry Department. [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook.com. [Link]

-

Soderberg, T. (2021). 5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Chem Help ASAP. (2022). sample 13C NMR spectra of compounds with common functional groups. YouTube. [Link]

-

Peryt, J. (2007). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 12(9), 2003-2010. [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]

-

den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. Wiley. [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

-

Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill Education. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. acdlabs.com [acdlabs.com]

- 6. testbook.com [testbook.com]

- 7. mdpi.com [mdpi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. thieme-connect.de [thieme-connect.de]

- 13. compoundchem.com [compoundchem.com]

An In-depth Technical Guide to the Solubility of 3-Bromopyridine-2,5-diamine

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a compound is a foundational step in any successful research endeavor. Among these properties, solubility is a critical parameter that influences everything from reaction kinetics and purification strategies to bioavailability and formulation development. This guide provides a detailed examination of the solubility characteristics of 3-Bromopyridine-2,5-diamine (CAS: 17429-67-1), a key building block in medicinal chemistry and materials science.[1] We will explore its known solubility profile and, more importantly, provide a robust, self-validating protocol for determining its solubility with high fidelity.

Introduction to 3-Bromopyridine-2,5-diamine

3-Bromopyridine-2,5-diamine, also known by its synonyms 5-Bromopyridine-2,3-diamine and 2,3-Diamino-5-bromopyridine, is a substituted pyridine derivative.[2][3] Its structure, featuring a pyridine core with two amino groups and a bromine atom, makes it a versatile intermediate for synthesizing a wide range of heterocyclic compounds. The amino groups provide nucleophilic sites for further functionalization, while the bromine atom is amenable to various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This trifunctional nature allows for the construction of complex molecular architectures, making it a valuable precursor in the development of novel pharmaceuticals and functional materials.[1][4]

Given its role as a foundational reagent, a comprehensive understanding of its solubility is paramount for its effective use in synthesis, purification, and formulation.

Physicochemical Properties & Solubility Profile

Before delving into experimental determination, it's essential to consolidate the known properties of 3-Bromopyridine-2,5-diamine.

| Property | Value | Source |

| Molecular Formula | C₅H₆BrN₃ | PubChem[2] |

| Molecular Weight | 188.03 g/mol | PubChem[2] |

| Appearance | Light yellow to purple or light brown powder/needles | ChemicalBook[3] |

| Melting Point | 155 °C (decomposes) | Sigma-Aldrich |

Qualitative Solubility Data

Direct, quantitative solubility data for 3-Bromopyridine-2,5-diamine is not extensively published in the literature. However, qualitative information can be gleaned from supplier data sheets and synthesis procedures.

| Solvent | Solubility | Rationale / Source |

| Methanol | Soluble | Stated explicitly in supplier data.[3][5] |

| Water (Hot) | Soluble | Stated explicitly in supplier data; used as a recrystallization solvent.[3][6] |

| Isopropanol/Water Mixture | Soluble | Used as a solvent system in a synthesis procedure.[3][5] |

| Ethyl Acetate | Partially Soluble | Used as an extraction and dilution solvent in synthesis.[3][7] |

This qualitative overview provides a starting point for solvent selection in experimental work. The presence of two polar amino groups and the pyridine nitrogen suggests an affinity for polar protic solvents like alcohols and water, which is consistent with the available data.

Experimental Protocol: Thermodynamic Solubility Determination

To move beyond qualitative descriptions, a robust experimental protocol is necessary. The following method describes a standard shake-flask technique for determining thermodynamic solubility, which is considered the gold standard for its accuracy and direct measurement of a saturated solution at equilibrium.

Causality Behind the Shake-Flask Method

We choose the shake-flask method because it is designed to achieve a true thermodynamic equilibrium between the solid-state compound and the solvent. This contrasts with kinetic solubility methods, which are faster but can overestimate solubility by generating supersaturated solutions. For foundational characterization in drug development, thermodynamic solubility provides the most reliable and relevant data for predicting long-term stability and behavior.

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Accurately prepare a concentrated stock solution of 3-Bromopyridine-2,5-diamine in a suitable solvent where it is freely soluble (e.g., Dimethyl Sulfoxide - DMSO). A concentration of 10-20 mM is typical.

-

Rationale: A high-concentration stock is necessary for creating a standard curve for quantification by HPLC or UV-Vis spectroscopy. DMSO is often chosen for its broad solvency power.

-

-

Equilibration:

-

Add an excess amount of solid 3-Bromopyridine-2,5-diamine to a series of vials, each containing a precisely measured volume of the test solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol).

-

Rationale: Starting with an excess of solid material is the cornerstone of this method. It ensures that the resulting solution will be fully saturated, with undissolved solid remaining at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C for room temperature solubility, 37 °C for physiological relevance).

-

Agitate the samples for a minimum of 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached, especially for compounds that dissolve slowly.

-

Rationale: Continuous agitation maximizes the surface area contact between the solid and the solvent, facilitating the dissolution process. Maintaining a constant temperature is critical as solubility is temperature-dependent. The extended time frame ensures the system reaches a steady state where the rate of dissolution equals the rate of precipitation.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Carefully collect a sample from the supernatant. It is critical to avoid disturbing the solid material at the bottom.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particulates.

-

Rationale: The separation of the saturated solution from the excess solid is the most critical step for accuracy. Any suspended micro-particulates will be measured as "dissolved" compound, leading to a significant overestimation of solubility. A low-binding filter material (e.g., PVDF) is recommended to prevent loss of the analyte.

-

-

Quantification:

-

Prepare a standard calibration curve using the stock solution prepared in Step 1.

-

Dilute the filtered supernatant (from Step 3) with a suitable mobile phase or solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or a UV-Vis plate reader.

-

Calculate the concentration of the saturated solution by comparing its analytical response to the calibration curve, remembering to account for the dilution factor.

-

Rationale: An external calibration curve provides a reliable basis for converting the analytical signal (e.g., peak area from HPLC) into a precise concentration. This self-validating system ensures that the quantification is accurate and reproducible.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While published data on the solubility of 3-Bromopyridine-2,5-diamine is limited to qualitative descriptors, its chemical structure suggests a preference for polar protic solvents. For researchers in drug discovery and chemical synthesis, this information serves as a valuable starting point. However, to ensure process robustness and reproducibility, it is imperative to determine precise thermodynamic solubility in relevant solvent systems. The detailed shake-flask protocol provided in this guide offers a self-validating and highly accurate method for generating this critical data. By understanding and meticulously controlling the experimental variables, scientists can confidently characterize this versatile building block, paving the way for its successful application in the synthesis of next-generation molecules.

References

-

PubChem. Azobisisobutyronitrile | C8H12N4 | CID 6547. National Center for Biotechnology Information. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 3-Bromopyridine, 99%. [Link]

-

ChemBK. 6-BROMOPYRIDINE-2,3-DIAMINE. [Link]

-

Georganics. 3-BROMO-2,5-DIAMINOPYRIDINE Safety Data Sheet. [Link]

-